molecular formula C9H9N3O2S B11488970 6-amino-1-(furan-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-amino-1-(furan-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11488970
M. Wt: 223.25 g/mol
InChI Key: BCFFDFRKPXYIEA-UHFFFAOYSA-N
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Description

6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that features a furan ring and a tetrahydropyrimidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of furan-2-carbaldehyde with thiourea and ethyl acetoacetate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

6-amino-1-(furan-2-ylmethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H9N3O2S/c10-7-4-8(13)11-9(15)12(7)5-6-2-1-3-14-6/h1-4H,5,10H2,(H,11,13,15)

InChI Key

BCFFDFRKPXYIEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC(=O)NC2=S)N

Origin of Product

United States

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